
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is a tripeptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a carboxyl group, and a cysteinyl residue, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine typically involves the condensation of L-cysteine, L-alloisoleucine, and a suitable amino acid derivative. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions usually include an inert atmosphere, controlled temperature, and pH to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine undergoes various chemical reactions, including:
Oxidation: The cysteinyl residue can undergo oxidation to form disulfide bonds, which can impact the compound’s stability and reactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cysteinyl residue can lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of functionalized derivatives .
科学的研究の応用
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and biotechnological processes.
作用機序
The mechanism of action of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the catalytic process. Additionally, its ability to form disulfide bonds can impact protein structure and function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-valine
- N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-alloisoleucine
Uniqueness
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is unique due to its specific amino acid composition and stereochemistry. The presence of L-alloisoleucine distinguishes it from other similar compounds, potentially leading to different biological activities and applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications .
特性
CAS番号 |
79866-62-9 |
|---|---|
分子式 |
C15H27N3O6S |
分子量 |
377.5 g/mol |
IUPAC名 |
2-amino-6-[[(2R)-1-[[(1S,2R)-1-carboxy-2-methylbutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-3-8(2)12(15(23)24)18-13(20)10(7-25)17-11(19)6-4-5-9(16)14(21)22/h8-10,12,25H,3-7,16H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9?,10+,12+/m1/s1 |
InChIキー |
ISZJLVZGCVZWID-NWHKXXDESA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCCC(C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
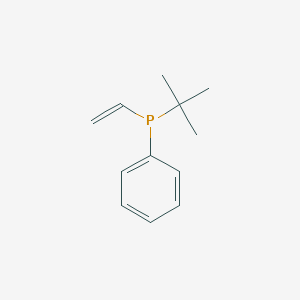

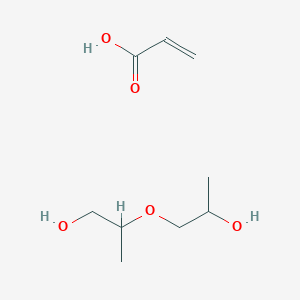
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
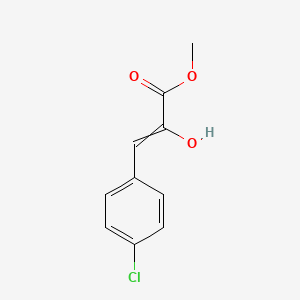
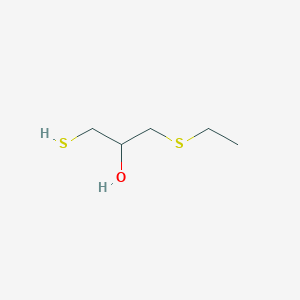
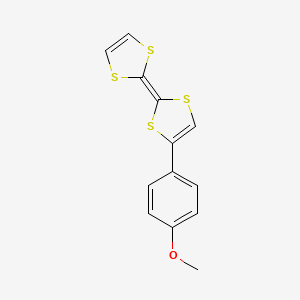
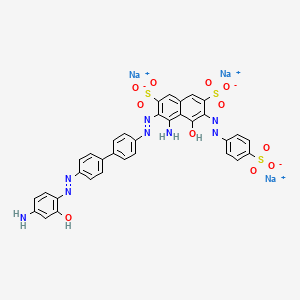
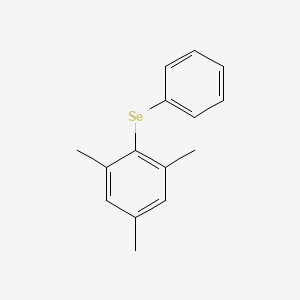

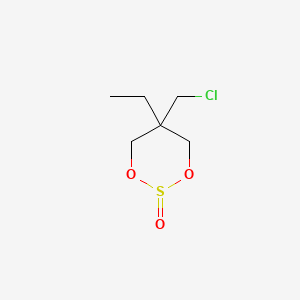
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
